molecular formula C21H15F3N2O3 B2577906 Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1208653-41-1

Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate

Cat. No. B2577906
CAS RN: 1208653-41-1
M. Wt: 400.357
InChI Key: CNUJGHAWEGUFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PTC-209 and is known for its ability to inhibit cancer stem cells. In

Mechanism of Action

The mechanism of action of PTC-209 involves the inhibition of BMI-1, a protein that is overexpressed in cancer stem cells. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its inhibition leads to the elimination of cancer stem cells. PTC-209 has also been shown to inhibit the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
PTC-209 has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PTC-209 inhibits the growth and self-renewal of cancer stem cells, while in vivo studies have shown that PTC-209 inhibits tumor growth and metastasis. PTC-209 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTC-209 for lab experiments is its specificity for cancer stem cells. This allows researchers to study the effects of PTC-209 on cancer stem cells without affecting normal cells. However, one of the limitations of PTC-209 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on PTC-209. One area of research could focus on improving the solubility of PTC-209 to make it more effective in vivo. Another area of research could focus on developing combination therapies that include PTC-209 to improve cancer treatment outcomes. Additionally, further studies are needed to determine the long-term effects of PTC-209 on normal cells and to establish the optimal dosage and administration schedule for PTC-209 in cancer therapy.

Synthesis Methods

The synthesis of PTC-209 involves a multi-step process that includes the reaction of pyridine-2,4-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with phenyl 6-aminocarbonyl-4-trifluoromethylpyridine-2-carboxylate in the presence of triethylamine to form PTC-209.

Scientific Research Applications

PTC-209 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit cancer stem cells, which are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types. Cancer stem cells are thought to be responsible for tumor initiation, progression, and recurrence, and their elimination could potentially lead to better cancer treatments.

properties

IUPAC Name

phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3/c22-21(23,24)15-11-17(19(27)25-13-14-7-3-1-4-8-14)26-18(12-15)20(28)29-16-9-5-2-6-10-16/h1-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJGHAWEGUFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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